N'-[2-(benzyloxy)benzylidene]-3-methylbenzohydrazide
Overview
Description
N'-[2-(benzyloxy)benzylidene]-3-methylbenzohydrazide, also known as BBMH, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. BBMH is a hydrazone derivative that has been synthesized through a multistep reaction process.
Mechanism of Action
The mechanism of action of N'-[2-(benzyloxy)benzylidene]-3-methylbenzohydrazide in inducing apoptosis in cancer cells involves the inhibition of topoisomerase II activity. Topoisomerase II is an enzyme that plays a crucial role in DNA replication and cell division. N'-[2-(benzyloxy)benzylidene]-3-methylbenzohydrazide binds to the enzyme and prevents it from carrying out its normal function, leading to the accumulation of DNA damage and ultimately inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
N'-[2-(benzyloxy)benzylidene]-3-methylbenzohydrazide has been found to have various biochemical and physiological effects. In addition to its anti-cancer properties, N'-[2-(benzyloxy)benzylidene]-3-methylbenzohydrazide has been found to have antioxidant and anti-inflammatory properties. It has also been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. N'-[2-(benzyloxy)benzylidene]-3-methylbenzohydrazide has also been found to have potential application in the treatment of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
N'-[2-(benzyloxy)benzylidene]-3-methylbenzohydrazide has several advantages for lab experiments, including its high purity and stability. However, it also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on N'-[2-(benzyloxy)benzylidene]-3-methylbenzohydrazide. One potential direction is the development of N'-[2-(benzyloxy)benzylidene]-3-methylbenzohydrazide-based materials for use in organic electronics. Another direction is the investigation of N'-[2-(benzyloxy)benzylidene]-3-methylbenzohydrazide's potential application in the treatment of Alzheimer's disease. Further research is also needed to determine the optimal concentration of N'-[2-(benzyloxy)benzylidene]-3-methylbenzohydrazide for use in lab experiments and to investigate its potential toxicity at higher concentrations.
Conclusion:
In conclusion, N'-[2-(benzyloxy)benzylidene]-3-methylbenzohydrazide is a hydrazone derivative that has potential applications in various fields of research. Its synthesis method involves a multistep reaction process, and its purity can be determined through various analytical techniques. N'-[2-(benzyloxy)benzylidene]-3-methylbenzohydrazide has been found to have anti-cancer, antioxidant, and anti-inflammatory properties, and it has potential applications in the development of organic semiconductors and the treatment of Alzheimer's disease. Further research is needed to investigate its optimal concentration for use in lab experiments and to determine its potential toxicity at higher concentrations.
Scientific Research Applications
N'-[2-(benzyloxy)benzylidene]-3-methylbenzohydrazide has been found to have potential applications in various fields of research, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, N'-[2-(benzyloxy)benzylidene]-3-methylbenzohydrazide has been studied for its anti-cancer properties. It has been found to induce apoptosis in cancer cells by inhibiting the activity of the enzyme topoisomerase II. In biochemistry, N'-[2-(benzyloxy)benzylidene]-3-methylbenzohydrazide has been used as a fluorescent probe for the detection of metal ions. N'-[2-(benzyloxy)benzylidene]-3-methylbenzohydrazide has also been studied for its potential application in the development of organic semiconductors.
properties
IUPAC Name |
3-methyl-N-[(E)-(2-phenylmethoxyphenyl)methylideneamino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-17-8-7-12-19(14-17)22(25)24-23-15-20-11-5-6-13-21(20)26-16-18-9-3-2-4-10-18/h2-15H,16H2,1H3,(H,24,25)/b23-15+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDNDKXIJGSJOU-HZHRSRAPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NN=CC2=CC=CC=C2OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)N/N=C/C2=CC=CC=C2OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[2-(benzyloxy)benzylidene]-3-methylbenzohydrazide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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